molecular formula C16H32O9S B11931189 MS-Peg5-thp

MS-Peg5-thp

Cat. No.: B11931189
M. Wt: 400.5 g/mol
InChI Key: ZYOUHTVNNLNQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS-Peg5-thp involves the conjugation of a PEG chain with a tetrahydropyran (THP) group. The reaction typically requires the use of a base catalyst and an appropriate solvent to facilitate the coupling reaction. The PEG chain is activated with a leaving group, such as a tosylate or mesylate, which then reacts with the THP group under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the product’s consistency and quality .

Chemical Reactions Analysis

Types of Reactions

MS-Peg5-thp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MS-Peg5-thp has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and interaction by selectively degrading target proteins.

    Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.

    Industry: Used in the development of new drugs and therapeutic agents .

Mechanism of Action

MS-Peg5-thp functions as a linker in PROTACs, which contain two different ligands connected by the PEG chain. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MS-Peg5-thp is unique due to its specific PEG chain length and THP group, which provide optimal flexibility and stability for PROTAC synthesis. Its balance of hydrophilicity and hydrophobicity makes it suitable for a wide range of applications in targeted protein degradation .

Properties

Molecular Formula

C16H32O9S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C16H32O9S/c1-26(17,18)25-15-13-22-11-9-20-7-6-19-8-10-21-12-14-24-16-4-2-3-5-23-16/h16H,2-15H2,1H3

InChI Key

ZYOUHTVNNLNQNS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOC1CCCCO1

Origin of Product

United States

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